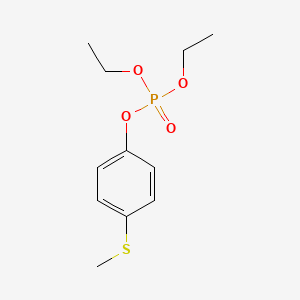

Phosphoric acid, diethyl p-(methylthio)phenyl ester

Übersicht

Beschreibung

Phosphoric acid, diethyl p-(methylthio)phenyl ester is an organophosphorus compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphoric acid ester group attached to a phenyl ring substituted with a methylthio group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, diethyl p-(methylthio)phenyl ester typically involves the esterification of phosphoric acid with diethyl p-(methylthio)phenyl alcohol. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired ester . The reaction conditions often include the use of a solvent such as toluene and a catalyst like molecular iodine under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphoric acid, diethyl p-(methylthio)phenyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or molecular oxygen can be used for oxidation reactions.

Hydrolysis Conditions: Alkaline conditions, typically using sodium hydroxide or potassium hydroxide, facilitate hydrolysis.

Substitution Reagents: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation Products: Phosphoric acid derivatives with different oxidation states.

Hydrolysis Products: Phosphoric acid and diethyl p-(methylthio)phenyl alcohol.

Substitution Products: Various substituted phosphoric acid esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Phosphoric acid, diethyl p-(methylthio)phenyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as a precursor for drug synthesis.

Wirkmechanismus

The mechanism of action of phosphoric acid, diethyl p-(methylthio)phenyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phosphoric acid, dimethyl 3-methyl-4-(methylthio)phenyl ester: Known for its use as an insecticide and acaricide.

Dimethyl 4-(methylthio)phenyl phosphate: Another organophosphorus compound with similar applications in agriculture.

Uniqueness

Phosphoric acid, diethyl p-(methylthio)phenyl ester is unique due to its specific ester group configuration and the presence of a methylthio substituent on the phenyl ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Biologische Aktivität

Phosphoric acid, diethyl p-(methylthio)phenyl ester (CAS No. 3070-13-1) is a compound that has garnered attention for its biological activity, particularly in relation to its potential effects on human health and its mechanisms of action. This article provides a comprehensive overview of its biological properties, including mechanisms of action, biochemical pathways, and safety considerations.

- Molecular Formula : C11H17O4PS

- Molecular Weight : 274.29 g/mol

- Structure : The compound consists of a phosphoric acid backbone with diethyl and p-(methylthio)phenyl groups.

Target of Action

This compound primarily acts as a cholinesterase inhibitor . Cholinesterase is an enzyme responsible for breaking down acetylcholine in the synaptic cleft, and its inhibition can lead to an accumulation of acetylcholine, resulting in overstimulation of the nervous system.

Mode of Action

The compound interacts with the active site of cholinesterase, leading to:

- Increased levels of acetylcholine

- Enhanced neurotransmission

- Potential neurotoxic effects due to overstimulation

Acute Exposure Symptoms

Acute exposure to this compound can result in severe symptoms, including:

- Sweating

- Muscle spasms

- Blurred vision

- Nausea and vomiting

- Confusion and psychosis

- Potentially fatal outcomes if not treated promptly .

Long-term Effects

Chronic exposure may affect the nervous system and has not been extensively studied for carcinogenic or reproductive effects . However, it is known to potentially cause lasting neurological damage due to its mechanism as a cholinesterase inhibitor.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Cholinergic Pathway : Inhibition of cholinesterase leads to increased acetylcholine levels.

- Oxidative Stress Pathway : By disrupting normal neurotransmission, it may contribute to oxidative stress within neuronal tissues.

Study on Neurotoxicity

A study investigating the neurotoxic effects of organophosphate compounds, including phosphoric acid esters, found that exposure led to significant alterations in cholinergic signaling pathways. This resulted in behavioral changes in animal models consistent with increased cholinergic activity .

Dosage Effects in Animal Models

Research indicates that higher doses can lead to mitochondrial dysfunction and oxidative stress. In controlled experiments, varying dosages were administered to assess their impact on cellular metabolism and overall health outcomes in test subjects.

Safety and Hazard Information

This compound is classified as hazardous due to its potential for acute toxicity. Safety data includes:

- Exposure Routes : Inhalation and dermal contact can lead to rapid absorption.

- Emergency Procedures : Decontamination and life support may be necessary following acute exposure.

- Recommended Monitoring : Regular testing for plasma cholinesterase levels is advised for individuals with potential exposure .

Eigenschaften

IUPAC Name |

diethyl (4-methylsulfanylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O4PS/c1-4-13-16(12,14-5-2)15-10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLXYMUBBUYUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184730 | |

| Record name | Phosphoric acid, diethyl p-(methylthio)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3070-13-1 | |

| Record name | Phosphoric acid, diethyl 4-(methylthio)phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3070-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, diethyl p-(methylthio)phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: 2OPO&O2&OR DS1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, diethyl p-(methylthio)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.